REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:18][CH:17]([CH:19]([OH:23])[CH:20]([CH3:22])[CH3:21])[CH2:16]1)=O)(C)(C)C>ClCCl>[NH:15]1[CH2:18][CH:17]([CH:19]([OH:23])[CH:20]([CH3:22])[CH3:21])[CH2:16]1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(C(C)C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
The cartridge was washed with DCM/MeOH
|
Type
|
WASH
|
Details
|
the desired product was subsequently eluted
|
Type
|
ADDITION
|
Details
|
a mixture of 2M NH3 in MeOH and DCM
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)C(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |